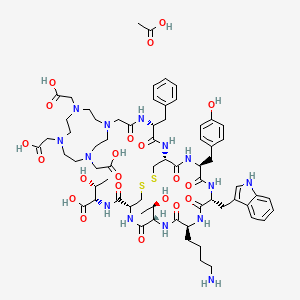
DOTA-(Tyr3)-Octreotate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DOTA-(Tyr3)-Octreotate acetate: is a synthetic peptide analog of somatostatin, a hormone that inhibits the release of several other hormones. This compound is particularly significant in the field of nuclear medicine due to its ability to bind to somatostatin receptors, which are overexpressed in various types of tumors, including neuroendocrine tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of DOTA-(Tyr3)-Octreotate acetate involves multiple steps, starting with the solid-phase peptide synthesis (SPPS) of the octreotate peptide. The peptide is then conjugated to the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) through a coupling reaction . The reaction conditions typically involve the use of coupling agents such as O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions: : DOTA-(Tyr3)-Octreotate acetate primarily undergoes chelation reactions, where it forms stable complexes with various metal ions such as gallium-68, lutetium-177, and yttrium-90 . These reactions are crucial for its application in diagnostic imaging and targeted radionuclide therapy.
Common Reagents and Conditions: : The chelation reactions typically involve the use of metal salts like gallium chloride, lutetium chloride, or yttrium chloride in an acidic buffer such as acetate or HEPES buffer . The reactions are usually carried out at elevated temperatures (e.g., 95°C) to ensure complete chelation .
Major Products: : The major products of these reactions are the radiolabeled complexes, such as gallium-68-DOTA-(Tyr3)-Octreotate, lutetium-177-DOTA-(Tyr3)-Octreotate, and yttrium-90-DOTA-(Tyr3)-Octreotate .
Applications De Recherche Scientifique
Chemistry: : In chemistry, DOTA-(Tyr3)-Octreotate acetate is used as a chelating agent to form stable complexes with various metal ions, which are then used in radiopharmaceuticals for imaging and therapy .
Biology: : In biological research, this compound is used to study somatostatin receptor expression and function. It helps in understanding the role of these receptors in various physiological and pathological processes .
Medicine: : In medicine, this compound is used in positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) for the diagnosis and treatment of neuroendocrine tumors . The radiolabeled forms of this compound allow for precise imaging and targeted delivery of therapeutic radiation to tumor cells .
Industry: : In the pharmaceutical industry, this compound is used in the development and production of radiopharmaceuticals for diagnostic and therapeutic applications .
Mécanisme D'action
DOTA-(Tyr3)-Octreotate acetate exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors . Upon binding, the radiolabeled compound emits radiation that can be detected by imaging techniques such as PET, allowing for the visualization of tumors . In therapeutic applications, the emitted radiation from isotopes like lutetium-177 or yttrium-90 induces DNA damage in tumor cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include DOTA-(Tyr3)-Octreotide, DOTA-(Tyr3)-Octreotate, and DOTA-(Tyr3)-Octreotide acetate . These compounds also target somatostatin receptors and are used in similar diagnostic and therapeutic applications .
Uniqueness: : DOTA-(Tyr3)-Octreotate acetate is unique due to its high affinity for somatostatin receptor subtype 2 and its ability to form stable complexes with various radiometals . This makes it particularly effective for both imaging and therapeutic applications in neuroendocrine tumors .
Propriétés
Formule moléculaire |
C67H94N14O21S2 |
|---|---|
Poids moléculaire |
1495.7 g/mol |
Nom IUPAC |
acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |
Clé InChI |
MGIRFLMPSDEBOD-UZOALHFESA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


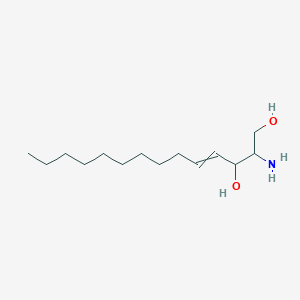
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
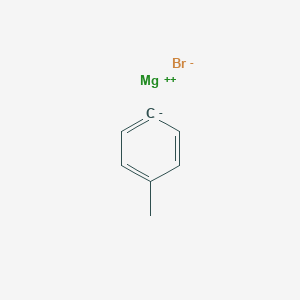
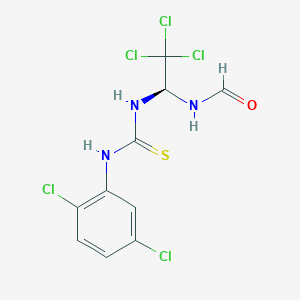
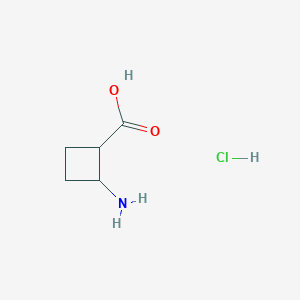
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
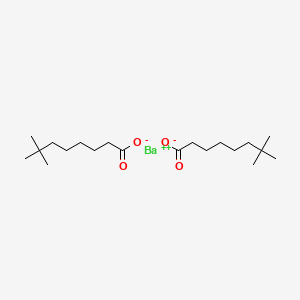
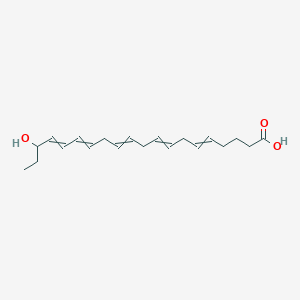
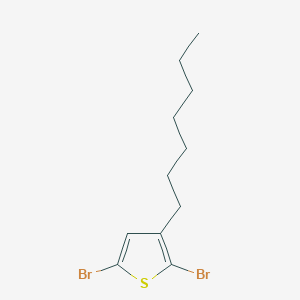
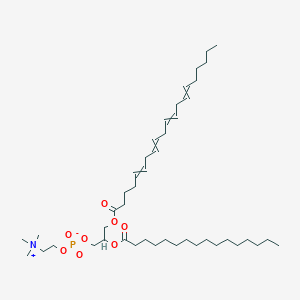
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)
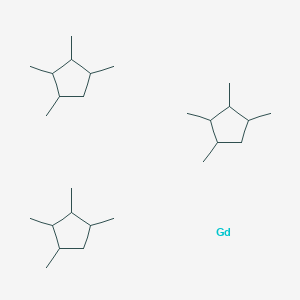
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394404.png)
